![molecular formula C9H14N2OS B2666422 4-((4-Methylthiazol-5-yl)methyl)morpholine CAS No. 1864901-09-6](/img/structure/B2666422.png)
4-((4-Methylthiazol-5-yl)methyl)morpholine
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Description
Molecular Structure Analysis
The molecular structure of “4-((4-Methylthiazol-5-yl)methyl)morpholine” is characterized by a five-membered thiazole ring, which includes three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antimicrobial Activity
Thiazoles are known for their diverse biological activities, including antimicrobial properties . The compound’s thiazole ring may contribute to its ability to inhibit microbial growth. Researchers have explored derivatives of thiazoles as potential antimicrobial agents. Investigating the specific antimicrobial spectrum and mechanisms of action for this compound could be valuable.
Antitumor and Cytotoxic Activity
Thiazoles have been associated with antitumor and cytotoxic effects. For instance, certain thiazole derivatives exhibit growth inhibition against tumor cell lines . Further studies could explore the impact of 4-((4-Methylthiazol-5-yl)methyl)morpholine on cancer cells, elucidating its potential as an anticancer agent.
properties
IUPAC Name |
4-[(4-methyl-1,3-thiazol-5-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-8-9(13-7-10-8)6-11-2-4-12-5-3-11/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSCXTQEXLXQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Methylthiazol-5-yl)methyl)morpholine |
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